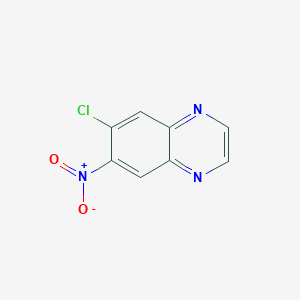

6-Chloro-7-nitroquinoxaline

Beschreibung

Overview of Quinoxaline (B1680401) Derivatives in Chemical Sciences

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring fused together, forms the structural backbone for a vast array of derivatives. ipp.pt These derivatives are of great importance in medicinal chemistry and materials science. nih.govnih.gov The versatility of the quinoxaline scaffold allows for the introduction of various functional groups, leading to a wide spectrum of chemical and physical properties. scholarsresearchlibrary.com

Quinoxaline derivatives are synthesized through several methods, with the most common being the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub This straightforward approach has been refined over the years, with modern methods employing various catalysts and reaction conditions to improve yields and efficiency. organic-chemistry.orgmtieat.org The reactivity of the quinoxaline ring system also allows for further modifications, such as nitration, halogenation, and substitution reactions, expanding the library of accessible derivatives. sapub.org

The applications of quinoxaline derivatives are extensive. In materials science, they have been investigated for their use in dyes, fluorescent materials, organic semiconductors, and electroluminescent devices. nih.govresearchgate.net Their unique electronic properties make them suitable components for organic light-emitting diodes (OLEDs). researchgate.net

Research Significance of Substituted Quinoxalines

Substituted quinoxalines are a prominent class of benzoheterocycles that serve as fundamental building blocks for a wide range of pharmacologically active compounds. scholarsresearchlibrary.com The introduction of different substituents onto the quinoxaline core can dramatically influence their biological activity. This has led to extensive research into their potential as therapeutic agents.

Numerous studies have reported the diverse pharmacological activities of substituted quinoxalines, including:

Antimicrobial activity: Many quinoxaline derivatives have shown potent antibacterial and antifungal properties. nih.govscholarsresearchlibrary.comsapub.org

Anticancer activity: Certain substituted quinoxalines have demonstrated significant cytotoxic effects against various cancer cell lines. scholarsresearchlibrary.comsapub.org

Antiviral activity: Research has explored the potential of quinoxaline derivatives as antiviral agents. nih.govscholarsresearchlibrary.com

Other therapeutic areas: The research also extends to their potential use as antimalarial, antitubercular, anti-inflammatory, and antidepressant agents. scholarsresearchlibrary.comsapub.org

The 1,4-di-N-oxide derivatives of quinoxaline are a particularly interesting subclass, often exhibiting enhanced biological activities. mdpi.com The specific placement and nature of substituents on the quinoxaline ring are crucial in determining the compound's interaction with biological targets. For instance, the presence of a nitro group can enhance the redox cycling and parasite-specific toxicity in antiparasitic applications.

Historical Context of 6-Chloro-7-nitroquinoxaline Research

The synthesis of quinoxaline derivatives dates back to the late 19th century. encyclopedia.pubresearchgate.net However, specific research focusing on this compound is more recent, emerging from the broader investigation of halogenated and nitro-substituted quinoxalines.

Early methods for synthesizing halo-nitroquinoxalines often involved challenging procedures with low yields. For example, the synthesis of 6-halo-7-nitroquinoxalines, including the chloro-derivative, was initially explored through methods like diazonium salt reactions and halogen interchange, which often resulted in poor yields. A significant advancement came with the development of a more convenient method starting from the corresponding 1,2-diamino-4-halobenzene. This process involves the nitration of their p-toluenesulfonamide (B41071) derivatives, followed by deprotection and condensation with glyoxal (B1671930). clockss.org

Another synthetic route explored was the treatment of 6,7-dinitroquinoxaline (B13786777) with dry hydrogen chloride, which could yield a mixture including this compound. clockss.org However, controlling the reaction to favor the desired product proved difficult. clockss.org The development of reliable synthetic pathways has been crucial for enabling more detailed studies of the chemical and biological properties of this compound and its analogs.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H4ClN3O2 |

| Molecular Weight | 209.59 g/mol |

| CAS Number | 109541-21-1 |

This data is compiled from multiple sources. aksci.comkeyorganics.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-7-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVENYEPMSTYETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352924 | |

| Record name | 6-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109541-21-1 | |

| Record name | 6-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 7 Nitroquinoxaline and Its Analogs

Established Synthetic Pathways for 6-Chloro-7-nitroquinoxaline

Synthesis via displacement of nitro group by chlorine

An alternative approach involves the direct treatment of 6,7-dinitroquinoxaline (B13786777) with dry hydrogen chloride in dimethylformamide (DMF) at 85°C. clockss.orgcapes.gov.br This reaction yields a mixture of this compound and 6,7-dichloroquinoxaline (B20963), alongside unreacted starting material. clockss.orgcapes.gov.brthieme-connect.de While this method offers a direct route, it necessitates chromatographic separation of the products, which can be a significant drawback for large-scale synthesis. clockss.org Forcing the reaction conditions to consume all the starting material leads to the formation of 6,7-dichloroquinoxaline as the sole product in a 75% yield. clockss.orgcapes.gov.br

Synthesis from 2-quinoxalinol derivatives through electrophilic nitration and chlorination

Quinoxalin-2-ol derivatives can serve as precursors for this compound. The synthesis typically involves electrophilic nitration of the quinoxalinone ring system, followed by a chlorination step. The nitration of quinoxaline (B1680401) itself requires harsh conditions, such as a mixture of concentrated nitric acid and oleum (B3057394) at 90°C, and results in a mixture of products. ipp.pt A more controlled approach involves the synthesis of 7-fluoro-4-hydroxy quinazoline (B50416) from 2-amino-4-fluorobenzoic acid and formamidine (B1211174) acetate, followed by nitration to yield 7-fluoro-6-nitro-4-hydroxy quinazoline. Subsequent treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride can then introduce the chlorine atom. chemicalbook.comgoogle.com

Synthesis from 6,7-dinitroquinoxaline through halogenation

As mentioned previously, the reaction of 6,7-dinitroquinoxaline with hydrogen chloride provides a direct pathway to this compound. clockss.orgcapes.gov.brthieme-connect.de This reaction is a nucleophilic aromatic substitution where a nitro group is displaced by a chloride ion. The reaction conditions can be tuned to favor either the mono- or di-substituted product. clockss.orgcapes.gov.br

Table 2: Reaction of 6,7-Dinitroquinoxaline with HCl

| Reagents | Temperature | Time | Products | Reference |

|---|

Synthesis of this compound-2,3(1H,4H)-dione

The synthesis of the dione (B5365651) analog, this compound-2,3(1H,4H)-dione, can be achieved through the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with oxalic acid or its derivatives under acidic conditions. For instance, 6-nitroquinoxaline-2,3(1H,4H)-dione can be synthesized by reacting 4-nitro-o-phenylenediamine (B140028) with diethyl oxalate (B1200264) in hydrochloric acid. rsc.org Subsequent chlorination would yield the desired product. Another route involves the synthesis of 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione from 6-chloro-1,4-dihydroquinoxaline-2,3-dione and allyl bromide in the presence of potassium carbonate and a phase transfer catalyst. semanticscholar.org

Multistep Reaction Approaches for Quinoxaline Ring Derivatization

The derivatization of the quinoxaline ring often involves multistep reaction sequences. mdpi.com A common strategy for synthesizing substituted quinoxalines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govsapub.org This method can be adapted to introduce a variety of substituents onto the quinoxaline core. For example, 2,3-disubstituted quinoxalines can be prepared through the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.org The synthesis of more complex derivatives, such as benzo[g]quinoxaline-5,10-diones, often starts from 2,3-dichloro-1,4-naphthoquinone, which undergoes a series of reactions including amination and condensation. mdpi.com

Regioselective Synthesis and Isomer Control

The precise placement of substituents on the quinoxaline ring is paramount for tuning the molecule's chemical and biological properties. Regioselective synthesis, particularly the control of nitration and the targeted synthesis of specific isomers, is a cornerstone of quinoxaline chemistry.

Control of Nitration Regioselectivity

The introduction of a nitro group onto the quinoxaline core is a critical step, and its position is dictated by the reaction conditions and the nature of the starting material. Researchers have developed several strategies to control the regioselectivity of this electrophilic aromatic substitution.

Another strategy involves the direct nitration of a pre-formed quinoxaline ring system. The regioselective synthesis of 7-nitroquinoxalin-2-ol was achieved by nitrating quinoxalin-2-ol with a mixture of fuming nitric acid and glacial acetic acid at room temperature. scielo.br Similarly, selective nitration of a quinoxaline-2,3-dione intermediate can be performed using a mixed acid system of nitric and sulfuric acid at controlled low temperatures (0–5°C) to introduce the nitro group at the 6-position. The use of a chloroacetyl group to protect a phenylamine precursor has also been studied to ensure the nitration reaction proceeds with good selectivity. researchgate.net

Advanced methods using specific reagents have also been explored. Vilsmeier-Haack reagents, such as a mixture of DMF and POCl₃, in the presence of nitrates like KNO₃, can trigger regioselective nitration of aromatic compounds, offering another potential route for controlled synthesis. scirp.org

Synthesis of Regioisomers (e.g., 2-chloro-7-nitroquinoxaline (B1364894) vs. 2-chloro-6-nitroquinoxaline)

The synthesis of specific chloro-nitroquinoxaline regioisomers, such as 2-chloro-7-nitroquinoxaline and 2-chloro-6-nitroquinoxaline, is essential for structure-activity relationship studies. These isomers serve as key intermediates for more complex derivatives.

A common route to these isomers starts from different substituted nitroanilines. For example, the synthesis of 2-chloro-7-nitroquinoxaline begins with the regioselective nitration of quinoxalin-2-ol to produce 7-nitroquinoxalin-2-ol. scielo.br This intermediate is then treated with phosphoryl chloride (POCl₃) under reflux to convert the hydroxyl group into a chlorine atom, yielding the final product in high yield (96%). scielo.brchemicalbook.com

Conversely, the synthesis of 2-chloro-6-nitroquinoxaline involves a different starting material or nitration strategy to obtain the 6-nitro intermediate. The general synthetic scheme for these isomers often involves the initial condensation of a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination. nih.gov The specific pathways are outlined below:

Table 1: Synthesis of 2-Chloro-Nitroquinoxaline Isomers

| Target Isomer | Key Intermediate | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-7-nitroquinoxaline | 7-nitroquinoxalin-2-ol | POCl₃, reflux, 3 h | 96% | scielo.br |

| 2-chloro-6-nitroquinoxaline | 6-nitroquinoxalin-2-ol | POCl₃, PCl₅, reflux | Not specified | nih.gov |

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis increasingly relies on advanced techniques that improve efficiency, yield, and safety. The synthesis of quinoxalines has benefited from methods such as phase transfer catalysis, the use of powerful specific reagents, and one-pot reactions.

Phase Transfer Catalysis in Quinoxaline Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. In quinoxaline chemistry, PTC has been effectively used for N-alkylation reactions. For instance, 6-chloroquinoxaline-2,3(1H,4H)-dione can be alkylated using various monohalogenated reagents in the presence of tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst, potassium carbonate as the base, and N,N-dimethylformamide (DMF) as the solvent. researchgate.net This method leads to products that are alkylated at both nitrogen atoms (positions 1 and 4) in good yields. researchgate.net

PTC has also been applied to the synthesis of more complex, fused quinoxaline systems. The reaction of 2,3-dimercaptoquinoxaline with dihalo compounds can be carried out using PTC techniques to afford polyfused quinoxaline structures. tandfonline.com

Utilization of Specific Reagents (e.g., POCl₃/PCl₅)

Specific reagents are often employed to perform challenging transformations. The conversion of quinoxalinones (or hydroxyquinoxalines) to their corresponding chloroquinoxaline derivatives is a crucial step in the synthesis of many target molecules, including this compound. Phosphoryl chloride (POCl₃) is the most common reagent for this transformation. scielo.brripublication.com

For less reactive substrates, a more potent mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is used. semanticscholar.orgindianchemicalsociety.com This combination acts as a robust chlorinating agent capable of converting hydroxyl and keto groups to chlorides, often under reflux conditions. semanticscholar.orgresearchgate.net For example, quinoxaline-2,3(1H,4H)-dione can be converted to 2,3-dichloroquinoxaline (B139996) by treatment with this reagent mixture. semanticscholar.org The POCl₃/PCl₅ system can also promote ring cyclization and aromatization in addition to chlorination. indianchemicalsociety.com

Table 2: Chlorination of Quinoxaline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 7-nitroquinoxalin-2-ol | POCl₃ | 2-chloro-7-nitroquinoxaline | scielo.brchemicalbook.com |

| Quinoxalin-2-ol | POCl₃ | 2-chloroquinoxaline | ripublication.com |

| 3-Methylquinoxalin-2(1H)-one | POCl₃ / PCl₅ | 2-chloro-3-methylquinoxaline | semanticscholar.org |

| Quinoxaline-2,3(1H,4H)-dione | POCl₃ / PCl₅ | 2,3-dichloroquinoxaline | semanticscholar.org |

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot protocols have been developed for the synthesis of the quinoxaline scaffold.

One such method involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this process, the iron complex catalyzes both the reduction of the nitro group and the oxidation of the diol in situ, with the resulting intermediates condensing to form the quinoxaline ring. nih.gov Another approach uses a triiodoisocyanuric acid (TICA) controlled one-pot reaction between styrenes and o-phenylenediamine to produce substituted phenylquinoxalines in good yields. acgpubs.org

Other one-pot methods include:

A three-component reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a pyrazolone, and malononitrile (B47326) to form spiro indeno[1,2-b]quinoxalines. academie-sciences.fr

The use of a KMnO₄/CuSO₄ mixture for the direct synthesis of quinoxalines from bis-aryl α-hydroxyketones and o-arenediamines. scielo.org.za

The synthesis of acgpubs.orgacademie-sciences.frCurrent time information in Bangalore, IN.triazolo[1,5-a]quinoxalines from 1-azido-2-isocyanoarenes in a process that forms four new chemical bonds in a single pot. rsc.org

These advanced methodologies highlight the ongoing efforts to streamline the synthesis of complex heterocyclic compounds like this compound and its analogs, making them more accessible for further research and application.

Modified Literature Procedures for Amine Substitution

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 1,2-diamino-4-chlorobenzene. A modified literature procedure involves the protection of the amino groups, followed by nitration, deprotection, and subsequent condensation to form the quinoxaline ring. clockss.org

A key synthetic route is outlined as follows:

Tosylation: The starting material, 1,2-diamino-4-chlorobenzene, undergoes tosylation to protect the amino groups.

Nitration: The protected diamine is then nitrated to introduce the nitro group at the desired position.

Deprotection: The tosyl groups are subsequently removed to yield 1,2-diamino-4-chloro-5-nitrobenzene.

Condensation: Finally, the resulting diamine is condensed with aqueous glyoxal (B1671930) to form this compound. clockss.org

Derivatization Strategies for this compound

The presence of the chloro and nitro substituents on the quinoxaline core offers multiple avenues for derivatization. The chloro group is susceptible to nucleophilic aromatic substitution, while the nitro group can be reduced to an amine, which can then be further functionalized. These transformations are instrumental in developing a diverse range of analogs for biological screening and SAR studies.

A significant derivatization strategy for chloro-nitro-quinoxalines is the transformation into their amino analogs. While direct amination of similar scaffolds like 2-chloro-7-nitroquinoxaline has proven challenging under some reported conditions, an effective multi-step procedure has been developed. scielo.br This methodology can be adapted for this compound.

The process involves an initial nucleophilic substitution of the chlorine atom with a protected amine, followed by a deprotection step. A common approach utilizes p-methoxybenzylamine as the nucleophile. scielo.brresearchgate.net The reaction between the chloro-nitro-quinoxaline and p-methoxybenzylamine, typically carried out in ethanol (B145695) with a base such as triethylamine, proceeds to yield the corresponding N-protected amino derivative. scielo.brresearchgate.net Subsequent removal of the p-methoxybenzyl protecting group, often achieved by treatment with a strong acid like trifluoroacetic acid (TFA), furnishes the desired amino-nitroquinoxaline. scielo.brresearchgate.net

This two-step sequence provides a reliable route to the amino derivative, which is a versatile intermediate for further functionalization.

Table 1: Synthesis of Amino-Nitroquinoxaline Derivative This table is based on a procedure for a similar isomer and serves as an illustrative example.

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| 1 | 2-Chloro-7-nitroquinoxaline, p-methoxybenzylamine | Triethylamine, Ethanol, Reflux, 3h | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | 93% | scielo.brresearchgate.net |

| 2 | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | Trifluoroacetic acid (TFA), 50°C, 24h | 7-Nitroquinoxalin-2-amine | 95% | scielo.brresearchgate.net |

The generation of a library of derivatives from a common scaffold is a cornerstone of medicinal chemistry, enabling comprehensive SAR studies. This compound and its amino derivatives are ideal precursors for this purpose.

For instance, following the synthesis of the amino-nitroquinoxaline, the newly introduced amino group can be acylated or converted into ureas and thioureas. The synthesis of quinoxaline urea (B33335) analogs has been explored as a strategy to modulate the activity of biological targets. nih.gov This typically involves the condensation of the quinoxaline amine with various isocyanates or the generation of a quinoxaline isocyanate intermediate followed by the addition of a desired amine. nih.gov

Furthermore, the chloro group on the original scaffold can be displaced by a variety of nucleophiles, such as different amines, thiols, or alkoxides, to introduce a wide range of substituents. The choice of substituents is often guided by the desire to probe the effects of electronic properties, steric bulk, and hydrogen bonding potential on biological activity. nih.gov For example, in studies on anti-schistosomal compounds, the introduction of different substituents on the aromatic rings linked to a quinoxaline core was found to significantly influence the biological activity. nih.gov

The nitro group also serves as a handle for derivatization. Its reduction to an amine opens up a plethora of synthetic possibilities, including amide bond formation, sulfonylation, and reductive amination, to name a few. These reactions allow for the systematic modification of the quinoxaline scaffold to explore the chemical space around it and to identify key structural features responsible for a desired biological effect. nih.govnih.gov

Pharmacological and Biological Investigations of 6 Chloro 7 Nitroquinoxaline

Neurological and Central Nervous System (CNS) Activity

The compound 6-chloro-7-nitroquinoxaline is a derivative of quinoxaline (B1680401), a class of compounds extensively studied for their activity within the central nervous system. ijpsr.com Quinoxaline derivatives, in general, are recognized for their potential to treat a range of conditions, including neurological disorders. ijpsr.com The specific substitutions of a chloro group at the 6th position and a nitro group at the 7th position on the quinoxaline ring structure give rise to its distinct pharmacological profile.

Antagonism of Ionotropic Glutamate (B1630785) Receptors

This compound and its close analogs, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are potent antagonists of ionotropic glutamate receptors (iGluRs). caymanchem.commolbase.com These receptors, which include AMPA, NMDA, and kainate receptors, are crucial for excitatory neurotransmission in the brain. rsc.org The quinoxalinedione (B3055175) scaffold, a core component of these antagonists, has been instrumental in the development of ligands that can selectively target these receptor subtypes. acs.orgresearchgate.net

Quinoxaline derivatives like CNQX are well-established competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. caymanchem.comresearchgate.net Studies have shown that these compounds effectively block AMPA receptor-mediated responses. caymanchem.comnih.gov For instance, CNQX demonstrates a high affinity for AMPA receptors, with IC₅₀ values in the sub-micromolar range. caymanchem.commedchemexpress.com This antagonistic action has been utilized in research to isolate and study the function of AMPA receptors in various neuronal processes. jneurosci.orgplos.org The binding of two antagonist molecules appears necessary to block the AMPA receptor. jneurosci.org

The table below summarizes the inhibitory concentrations (IC₅₀) of CNQX and a related compound, DNQX, at AMPA receptors.

| Compound | AMPA Receptor IC₅₀ (µM) |

| CNQX | 0.3 caymanchem.com |

| DNQX | 0.5 medchemexpress.com |

While primarily known as non-NMDA receptor antagonists, this compound and its analogs also interact with the N-methyl-D-aspartate (NMDA) receptor. caymanchem.comjneurosci.org This interaction is notably complex, involving the glycine (B1666218) co-agonist site on the NMDA receptor complex. nih.govnih.gov Research indicates that CNQX can competitively antagonize the glycine binding site, thereby inhibiting NMDA receptor function. nih.govnih.govresearchgate.net The inhibitory effect of CNQX on NMDA-induced responses can be reversed by increasing the concentration of glycine, providing evidence for this competitive interaction. nih.govnih.gov However, it has been suggested that CNQX may also interact with the NMDA recognition site itself. nih.gov This dual action at both non-NMDA and NMDA receptors, particularly at the glycine site, is a key feature of its pharmacological profile. nih.gov

In addition to AMPA and NMDA receptors, this compound derivatives also exhibit antagonism at kainate receptors. caymanchem.comnih.gov CNQX acts as a competitive antagonist at these receptors, although generally with a lower potency compared to its action at AMPA receptors. caymanchem.com The IC₅₀ value for CNQX at kainate receptors is reported to be 1.5 µM. caymanchem.com This activity at kainate receptors contributes to its broad-spectrum antagonism of ionotropic glutamate receptors. researchgate.net The development of quinoxalinedione analogs has been a strategy to achieve selectivity for different kainate receptor subtypes. acs.orgresearchgate.net

The following table displays the IC₅₀ values of CNQX and the related compound DNQX at both kainate and NMDA receptors for comparison.

| Compound | Kainate Receptor IC₅₀ (µM) | NMDA Receptor IC₅₀ (µM) |

| CNQX | 1.5 caymanchem.com | 25 caymanchem.com |

| DNQX | 2 medchemexpress.com | 40 medchemexpress.com |

NMDA Receptor Interactions, including Glycine Site

Potential Therapeutic Effects in Neurological Disorders (e.g., Epilepsy, Neurodegenerative Diseases)

The antagonistic activity of quinoxaline derivatives at ionotropic glutamate receptors suggests their therapeutic potential in a variety of neurological disorders characterized by excessive glutamate-mediated excitation, a phenomenon known as excitotoxicity. google.commdpi.comnih.gov Such conditions include epilepsy and neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.comharvard.eduemkatech.com

In the context of epilepsy, antagonists of AMPA and kainate receptors have been shown to block seizures in animal models. mdpi.comtandfonline.com Specifically, CNQX has been demonstrated to reduce spike-wave discharges in a rat model of absence epilepsy in a dose-dependent manner. nih.gov This anti-seizure effect underscores the potential of these compounds in managing epileptic conditions. plos.org

For neurodegenerative diseases, the ability of these compounds to act as neuroprotective agents is of significant interest. mdpi.comnih.gov By blocking glutamate receptors, they can mitigate the neuronal damage caused by excitotoxicity. nih.govnih.gov While compounds like NBQX, a quinoxalinedione derivative, have shown neuroprotective properties in models of ischemic stroke, issues such as low aqueous solubility have posed challenges for clinical development. mdpi.com Nevertheless, the exploration of quinoxaline derivatives continues to be a promising avenue for the development of new therapeutic agents for these debilitating diseases. capes.gov.br

Modulation of Synaptic Plasticity and Neuronal Excitability

Given their role as glutamate receptor antagonists, this compound and its analogs significantly modulate synaptic plasticity and neuronal excitability. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory and is heavily dependent on glutamate receptor function. By blocking AMPA and NMDA receptors, these compounds can inhibit long-term potentiation (LTP), a key cellular mechanism underlying synaptic plasticity.

Furthermore, these compounds directly influence neuronal excitability. scholaris.caphysiology.org By antagonizing excitatory glutamate receptors, they reduce the likelihood of neurons firing action potentials in response to excitatory stimuli. nih.govplos.orgwashington.edu This reduction in neuronal excitability is the primary mechanism behind their anticonvulsant and potential neuroprotective effects. scholaris.ca The use of CNQX in research has been instrumental in dissecting the contributions of different glutamate receptors to synaptic transmission and neuronal firing patterns. plos.orgwashington.edupnas.orgnih.gov

Anticancer Research and Antitumor Properties

The potential of quinoxaline derivatives as anticancer agents has been a subject of extensive research. The introduction of different substituents onto the quinoxaline core allows for the modulation of their biological effects. The specific placement of a chloro group at the 6th position and a nitro group at the 7th position of the quinoxaline ring gives this compound its unique chemical properties, which have been explored in the context of oncology.

The cytotoxic and antiproliferative effects of quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. Research indicates that the quinoxaline framework is a promising scaffold for developing treatments for various cancers, including breast, lung, and central nervous system (CNS) malignancies. For instance, certain quinoxaline derivatives have shown activity against breast cancer cell lines like MCF-7, lung cancer cell lines such as A549 and NCI-H460, and CNS cancer cell lines like SF-268. nih.gov

However, the specific substitution pattern of this compound significantly influences its activity. In a comprehensive study focused on developing analogues of the antitumor agent XK469 (2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid), derivatives with a 7-nitro substitution were found to be "essentially inactive". researchgate.net This particular study suggests that while the quinoxaline core is a valid pharmacophore, the specific combination of chloro and nitro groups at the 6 and 7 positions in this analogue series did not yield significant antitumor activity. researchgate.net

Conversely, other research has utilized 2-chloro-7-nitroquinoxaline (B1364894) as a key intermediate in the synthesis of novel potent inhibitors for pancreatic cancer therapy, suggesting its value as a foundational structure for developing more complex and active molecules. nih.gov

In the context of oral squamous cell carcinoma (OSCC), quinoxaline-tethered derivatives have been investigated for their antiproliferative activity. One study on pyrimidine-tethered quinoxaline derivatives tested against the CAL-27 oral cancer cell line found that a specific derivative demonstrated potent activity with an IC₅₀ value of 0.79 μM. rsc.org Another study on cinobufagin, a different type of compound, reported its efficacy against CAL-27 cells with an IC₅₀ of approximately 26 nM. mdpi.com While these findings highlight the potential for targeting OSCC with novel compounds, specific cytotoxic data for this compound against this cell line is not prominently available in the reviewed literature.

Table 1: Illustrative Antiproliferative Activity of Various Compounds Against Specified Cancer Cell Lines This table provides context on the activity of various compounds against the cell lines mentioned and is not direct data for this compound.

| Cell Line | Cancer Type | Compound Example | Reported IC₅₀ | Citation |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Piperine | 62.5 µg/ml | biomedpharmajournal.org |

| A549 | Lung Cancer | Hesperidin | 82.85 µM (24h) | mdpi.com |

| U-87 MG | CNS (Glioblastoma) | Carnosol | Decreased Proliferation | nih.gov |

| CAL-27 | Oral Squamous Cell Carcinoma | Vismodegib | 34.03 µg/ml (72h) | nih.gov |

The mechanisms through which quinoxaline derivatives exert their anticancer effects often involve the modulation of key signaling pathways that control cell growth, proliferation, and survival. General mechanisms include the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

A significant finding has directly implicated a derivative of this compound in the modulation of the nuclear factor-κB (NF-κB) signaling pathway. Specifically, 2-chloro-7-nitroquinoxaline was used as a key intermediate to synthesize a series of quinoxaline urea (B33335) analogs. nih.gov One of these analogs, analog 84, was identified as a potent inhibitor of tumor necrosis factor-α (TNFα)-induced IKKβ phosphorylation. nih.gov The phosphorylation of IKKβ is a critical step in the activation of the NF-κB pathway, which is often dysregulated in cancers like pancreatic cancer. By inhibiting this step, analog 84 effectively reduced NF-κB activity, which in turn inhibited cancer cell growth, induced apoptosis, and suppressed colony formation and migration in pancreatic cancer cells. nih.gov This research highlights that while this compound itself may not be the final active agent, its structure is a viable scaffold for developing targeted therapies that modulate specific oncogenic pathways like IKKβ/NF-κB.

The broader antiproliferative effects of quinoxaline derivatives are linked to their ability to interfere with the cell cycle. Studies have shown that certain derivatives can cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoxaline derivatives. These studies reveal how the type and position of substituents on the quinoxaline ring affect biological activity.

The research on analogues of the antitumor agent XK469 provided specific SAR insights relevant to this compound. That study found that a halogen substituent at the 7-position of the quinoxaline ring was critical for high antitumor activity. researchgate.net In contrast, derivatives with a 7-nitro group were found to be "essentially inactive," as were the 6-chloro derivatives in that particular molecular framework. researchgate.net This suggests that for that class of compounds, the specific combination in this compound is not optimal for direct antitumor effects.

However, the SAR study that led to the discovery of the IKKβ phosphorylation inhibitor (analog 84) provides a different perspective. nih.gov In that work, 2-chloro-7-nitroquinoxaline served as a foundational intermediate. nih.gov By modifying this scaffold, researchers were able to develop a urea analog that was approximately 3-4 times more potent in multiple cell-based assays than the initial lead compound. nih.gov This demonstrates that the this compound framework can be effectively utilized as a starting point for generating highly potent and specific inhibitors through further chemical modification.

Mechanisms of Anticancer Efficacy (e.g., IKKβ phosphorylation modulation, antiproliferative effects)

Antimicrobial and Antiparasitic Activities

In addition to anticancer research, quinoxaline derivatives have been investigated for their efficacy against microbial and parasitic pathogens.

Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.net The mechanism of action for some quinoxaline-based compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication. mdpi.com

Specifically for nitroquinoxaline derivatives, research has shown that their antibacterial properties can stem from their ability to interact with and alter the structure of bacterial DNA. researchgate.net This interaction can lead to the inhibition of DNA and RNA synthesis, ultimately causing bacterial cell death. researchgate.net This mechanism has been observed in both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, exposure to these compounds can induce the DNA damage response system in bacteria and disrupt the integrity of the bacterial cell membrane. researchgate.net

The antibacterial spectrum of quinoxaline derivatives can be influenced by their substitution patterns. Nitroquinoxaline compounds have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus. researchgate.net One study highlighted that derivatives of 6-nitroquinoxaline (B1294896) are effective against Gram-positive pathogens. researchgate.net

However, many quinoxaline derivatives show weaker activity against Gram-negative bacteria. biomedpress.org The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often acts as a barrier, preventing lipophilic compounds from reaching their targets. biomedpress.org For example, a study on 2,3-bis(halomethyl)quinoxaline derivatives found that while several compounds were active against Gram-positive bacteria, all were inactive against the tested Gram-negative strains. biomedpress.org

Specific minimum inhibitory concentration (MIC) data for this compound is not widely available, but related compounds provide some insight. For comparison, the MIC of nitroxoline, another nitro-aromatic compound, against E. coli was reported as 4/8 mg/L (MIC₅₀/MIC₉₀). nih.gov Carvacrol, a natural antimicrobial, showed an MIC of 15.0 mg/mL against S. aureus and 16.0 mg/mL against E. coli O157:H7. jbtr.or.kr

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of Various Antibacterial Agents This table provides context on the MIC of various agents and is not direct data for this compound.

| Bacterium | Type | Agent Example | Reported MIC | Citation |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Carvacrol | 15.0 mg/mL | jbtr.or.kr |

| Escherichia coli | Gram-negative | Nitroxoline | 4/8 mg/L (MIC₅₀/₉₀) | nih.gov |

Antibacterial Properties and Mechanisms of Action

DNA Structural Alteration and Inhibition of DNA Synthesissapub.org

Derivatives of 6-nitroquinoxaline have been shown to interact with bacterial DNA, leading to significant structural changes. researchgate.net This interaction can induce a more compact, over-supercoiled form of the DNA. researchgate.net Such alterations to the DNA's global structure are believed to trigger programmed cell death in bacteria like Staphylococcus aureus. researchgate.net

A key consequence of this DNA binding is the inhibition of DNA synthesis. researchgate.net Studies with representative 6-nitroquinoxaline derivatives have demonstrated a significant reduction in DNA synthesis at sub-lethal concentrations. researchgate.net This disruption of a fundamental cellular process contributes to the compound's antibacterial effects. Furthermore, this interaction can lead to the fragmentation of the bacterial nucleoid and alterations in the cell membrane's architecture, ultimately causing changes in the native morphology of bacterial cells and disrupting pre-formed biofilms. researchgate.net Some benzylated nitroquinoxaline molecules have been observed to form aggregates with DNA, leading to the formation of DNA superstructures. acs.org

Targeting Dihydrofolate Reductase Proteinsapub.org

In addition to direct DNA interaction, derivatives of this compound have been investigated for their ability to target essential bacterial enzymes. Molecular docking studies have suggested that certain quinoxaline derivatives can bind to the dihydrofolate reductase (DHFR) protein of Staphylococcus aureus. researchgate.nettandfonline.com DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds can disrupt these vital metabolic pathways, contributing to their antibacterial effect. researchgate.net The design of some novel hybrid scaffolds has been informed by the potential for the quinoxaline ring to interact with specific amino acids within the folate-binding site of DHFR. researchgate.nettandfonline.comresearchgate.net

Antiviral Activitiesacs.orgsemanticscholar.org

Quinoxaline derivatives, including those related to this compound, have demonstrated potential as antiviral agents. sapub.orgontosight.aiontosight.ai Research has shown that certain derivatives can exhibit activity against a range of viruses. sapub.orgontosight.ai For instance, some quinoxaline compounds have been found to inhibit the replication and translation of the hepatitis C virus (HCV) by interacting with the internal ribosome entry site (IRES) of the viral RNA, causing a change in its conformation. researchgate.net Other studies have highlighted activity against viruses such as Herpes simplex virus and Hepatitis B virus. The broad-spectrum nature of these antiviral properties suggests that the quinoxaline scaffold is a promising starting point for the development of new antiviral therapies.

Antimalarial Propertiesresearchgate.netnih.govtandfonline.commedscape.com

The quinoxaline scaffold, particularly nitroquinoxaline derivatives, has been a subject of interest in the search for new antimalarial drugs. sapub.orgnih.govresearchgate.net These compounds have shown activity against the malaria parasite, Plasmodium falciparum. nih.govresearchgate.netmdpi.com

While direct inhibition of PfSUB1 by this compound is not explicitly detailed in the provided context, the broader class of quinoxaline derivatives is being explored for its antimalarial potential, which can involve various mechanisms of action against the parasite.

Several studies have confirmed the in vitro activity of quinoxaline derivatives against Plasmodium falciparum. mdpi.comnih.gov Some nitroquinoxaline compounds have demonstrated significant activity against both drug-sensitive and chloroquine-resistant strains of the parasite. mdpi.com The development of hybrid molecules incorporating the quinoline (B57606) structure, a known antimalarial pharmacophore, with other moieties is an active area of research to combat drug-resistant malaria. mdpi.comnih.gov

Below is a table summarizing the in vitro antimalarial activity of selected quinoxaline derivatives against P. falciparum.

| Compound/Extract | Strain(s) | IC50 Value | Reference |

| Proca-SAHA | Asexual blood-stage | 41 nM | mdpi.com |

| Hydroxamate derivatives (with six methylene (B1212753) groups) | - | 41 nM - 64 nM | mdpi.com |

| Aqueous extract of Acalypha fruticosa | - | 1.6 µg/ml | nih.gov |

| Aqueous extract of Azadirachta indica | - | 2.0 µg/ml | nih.gov |

| Aqueous extract of Dendrosicyos socotrana | - | 2.3 µg/ml | nih.gov |

Inhibition of Malarial Protease PfSUB1

Antiprotozoal Activities (e.g., Giardiasis, Trypanosomiasis, Amoebiasis, Trichomoniasis)researchgate.netmedscape.com

Nitroaromatic compounds, including nitroquinoxalines, have a recognized history of activity against a variety of protozoan parasites. researchgate.netnih.govresearchgate.net This includes activity against parasites responsible for giardiasis, trypanosomiasis, amoebiasis, and trichomoniasis. researchgate.netnih.govresearchgate.net

For instance, quinoxaline derivatives have been investigated for their efficacy against Giardia lamblia (also known as Giardia intestinalis), the causative agent of giardiasis. mdpi.comnih.gov Similarly, the potential of these compounds against Entamoeba histolytica, the parasite causing amoebiasis, has been explored. mdpi.com

In the context of trichomoniasis, caused by Trichomonas vaginalis, various quinoxaline derivatives have been synthesized and evaluated for their trichomonacidal activity. mdpi.commdpi.com One study reported that a 7-nitroquinoxalin-2-one derivative demonstrated the highest activity with an IC50 of 18.26 μM and showed a reduction in pathogenic injuries in a murine model. mdpi.com The current treatment for trichomoniasis largely relies on 5-nitroimidazole drugs like metronidazole (B1676534) and tinidazole. medscape.comjrespharm.comperiodikos.com.br However, the emergence of drug resistance necessitates the search for new therapeutic options. jrespharm.com

The table below presents data on the antiprotozoal activity of various compounds, including quinoxaline derivatives.

| Compound/Extract | Parasite | Activity (IC50) | Reference |

| Flavonoid 4 (from Piper species) | Giardia intestinalis | 61.0 nM | mdpi.com |

| 7-Nitro-4-(3-piperidinopropyl)quinoxalin-2-one | Trichomonas vaginalis | 18.26 μM | mdpi.com |

| Metronidazole | Giardia intestinalis | 2.5 µM | mdpi.com |

| Pinocembrin | Entamoeba histolytica | 29.63 µg/mL | mdpi.com |

| Naringenin | Entamoeba histolytica | 28.86 µg/mL | mdpi.com |

Antitubercular Activity

The quinoxaline scaffold is a significant area of interest in the development of new antitubercular agents. Research into quinoxaline derivatives has shown that certain substitutions on the quinoxaline ring can lead to potent activity against Mycobacterium tuberculosis.

Specifically, the presence of a nitro group at the 6-position of the quinoxaline ring has been found to be a key factor in enhancing antimycobacterial activity. In a study involving a series of novel quinoxaline-alkynyl derivatives, compounds bearing a nitro substituent at the 6-position were generally more active and demonstrated a better safety profile compared to unsubstituted and 6-chloro derivatives. researchgate.net Of the seven most active compounds identified in this study, which had a Minimum Inhibitory Concentration (MIC90) of less than 10 µM, four contained a 6-nitro group. researchgate.net

Further emphasizing the importance of the nitro group, another study on quinoxaline derivatives identified several compounds with significant activity against the M. tuberculosis H37Rv strain. researchgate.net One of the potent inhibitors was 3-(6-nitroquinoxalin-2-yl)prop-2-yn-1-ol, with an MIC90 of 4.26 µM. researchgate.net The structural similarities between these active compounds and this compound suggest the potential for related structures to exhibit antitubercular properties.

Additionally, studies on quinoxaline 1,4-di-N-oxide derivatives have shown that substitutions at the 6 and 7 positions are crucial for activity. For instance, 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives with a chlorine, methyl, or methoxy (B1213986) group at the 7-position demonstrated good antitubercular activity. researchgate.net The absence of the two N-oxide groups, however, has been shown to lead to a loss of antimycobacterial activity. ijpsjournal.com

Table 1: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound | Substituents | Activity (MIC90) | Reference |

| Quinoxaline-alkynyl derivatives | 6-nitro group | < 10 µM | researchgate.net |

| 3-(6-nitroquinoxalin-2-yl)prop-2-yn-1-ol | 6-nitro group | 4.26 µM | researchgate.net |

| 2,3-bifunctionalized quinoxalines | Varied | Modest in vitro activity (<10% inhibition) | nih.gov |

Antifungal Activity

Quinoxaline derivatives have demonstrated notable antifungal properties, making them candidates for the development of new antifungal treatments. sapub.org The introduction of various substituents onto the quinoxaline core can significantly influence their efficacy against fungal pathogens.

In a study evaluating a series of 2,3-bifunctionalized quinoxalines, several compounds were tested for their ability to inhibit the growth of Fusarium. nih.gov One particular derivative, compound 14 , which features a nitro group, was the most effective, achieving 51% growth inhibition at a concentration of 72 mg/L. nih.govmdpi.com Other compounds in the series also showed appreciable, though lesser, growth inhibition at similar concentrations. nih.govmdpi.com

The presence and nature of substituents play a critical role in the antifungal activity of quinoxaline derivatives. For example, research on quinoxaline 2,3-dione derivatives showed that those with chloro, fluoro, and bromo substitutions exhibited significant antifungal activity when compared to a standard. ijpda.org In contrast, derivatives with hydroxy and nitro groups showed milder activity in that particular study. ijpda.org Another investigation into 2,3-bis(halomethyl)quinoxaline derivatives found that the electrophilicity of the halomethyl groups is important for their activity. jst.go.jp Specifically, 2,3-bis(chloromethyl)-6-nitroquinoxaline showed high activity. jst.go.jp

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound Series | Key Substituents | Fungal Target | Notable Findings | Reference |

| 2,3-bifunctionalized quinoxalines | Nitro group (in compound 14 ) | Fusarium | 51% growth inhibition at 72 mg/L | nih.govmdpi.com |

| Quinoxaline 2,3-dione derivatives | Chloro, fluoro, bromo | Not specified | Significant activity | ijpda.org |

| 2,3-bis(halomethyl)quinoxalines | 6-nitro, 2,3-bis(chloromethyl) | Not specified | High activity | jst.go.jp |

Other Investigated Biological Activities

Anti-inflammatory Properties

Quinoxaline derivatives have been investigated for their potential as anti-inflammatory agents. sapub.orgresearchgate.net The core quinoxaline structure is seen as a promising scaffold for developing new anti-inflammatory drugs. scielo.br

Research has shown that certain quinoxaline derivatives can exhibit significant anti-inflammatory effects. For instance, quinoxaline 1,4-di-N-oxide derivatives have demonstrated in vivo anti-inflammatory activity, in some cases higher than the reference drug indomethacin. ipp.pt Their mechanism is thought to involve the inhibition of enzymes like lipoxygenase (LOX), which is involved in the production of pro-inflammatory mediators. ipp.pt

The anti-inflammatory potential of quinoxaline derivatives is also linked to their ability to inhibit other inflammatory pathways, such as the p38α MAP kinase pathway. researchgate.net The diverse biological activities of quinoxalines make them a subject of ongoing research for the development of novel and more effective anti-inflammatory therapies.

Antioxidant Properties

Several studies have explored the antioxidant potential of quinoxaline derivatives. The ability of these compounds to act as antioxidants is often attributed to the presence of specific substituent groups on the quinoxaline ring.

In one study, a series of quinoxaline derivatives were synthesized and tested for their antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. arabjchem.org The results indicated that all the tested compounds possessed some degree of ferric reducing antioxidant power. arabjchem.org Notably, compounds with electron-withdrawing substituents, or those containing a furyl or thiophene (B33073) ring, exhibited relatively high antioxidant activity. arabjchem.org

Another study highlighted that the antioxidant properties of certain compounds can be beneficial in mitigating neurotoxicity. For example, antioxidants like trolox (B1683679) were able to attenuate neuronal necrosis induced by zinc, a process that involves the generation of free radicals. nih.gov This suggests that the antioxidant capabilities of quinoxaline derivatives could have therapeutic applications in conditions associated with oxidative stress.

Antidiabetic Properties

Quinoxaline derivatives have emerged as a class of compounds with potential antidiabetic activity. mdpi.com Research has focused on their ability to modulate glucose metabolism and related pathways.

One area of investigation involves the synthesis of quinoxaline-based compounds that can act as hypoglycemic agents. For example, certain (N-arylcarbamoyl and N-aryl thiocarbamoyl)hydrazine-quinoxalin-2-(1H) derivatives have been reported as mild hypoglycemic agents. ipp.pt

Furthermore, metal complexes of quinoxaline derivatives have shown promise. Transition metal complexes of quinoxaline-thiosemicarbazone ligands were prepared and evaluated in diabetic Wistar rats. ipp.pt Some of these complexes, particularly those involving zinc, demonstrated a prominent reduction in blood glucose levels and good activity in the oral glucose tolerance test (OGTT). ipp.pt

Hypnotic Activity of Related Quinoxalines

While direct studies on the hypnotic activity of this compound are limited, the broader class of quinoxaline and related heterocyclic compounds has been investigated for central nervous system (CNS) effects, including sedative and hypnotic properties.

Quinoxaline derivatives have been shown to reduce locomotor activity in mice, which is considered an indicator of sedative activity. orientjchem.org The mechanism is thought to involve the GABAergic system, as these compounds may act by directly activating GABA receptors, the primary inhibitory neurotransmitter system in the CNS. orientjchem.org This interaction can lead to anxiolytic, muscle relaxant, and sedative-hypnotic effects. orientjchem.org

Related heterocyclic structures, such as quinazolin-4-ones, have also been extensively studied for their hypnotic properties, with some compounds in this class being used clinically. ijrpr.com Similarly, certain oxo imidazoline (B1206853) derivatives, which can be synthesized from quinoxaline precursors, are reported to exhibit sedative and hypnotic activities. ijpda.org The investigation of 1,5-benzodiazepine quinolin-2-one derivatives has also revealed potent hypnotic agents that significantly decrease sleep latency and prolong sleep duration in animal models.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Pharmacophores and Key Structural Features for Activity

The quinoxaline (B1680401) ring system serves as a fundamental scaffold for a variety of biologically active agents. researchgate.netipp.pt The key to its activity often lies in the specific substitution pattern on its benzene (B151609) ring, particularly at the 6- and 7-positions, which modulates the electronic properties and interaction with biological targets.

Key pharmacophoric features identified across various studies include:

The Quinoxaline Core: This bicyclic aromatic system, a bioisostere of quinoline (B57606) and naphthalene, is essential for activity. mdpi.com

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (NO₂) and chloro (Cl) groups, is frequently critical for enhanced biological activity. mdpi.comjst.go.jpmdpi.com These groups influence the molecule's electronic distribution and reactivity.

Substituent Position: The specific placement of functional groups is crucial. For instance, in a series of quinoxaline 1,4-dioxides, a halogen atom at the 7-position was found to be critical for anti-leishmaniasis activity. mdpi.com Similarly, for antitubercular quinoxalines, substitutions at the 2-, 6-, and 7-positions with chloro, nitro, and dimethylamino groups were important for activity. dntb.gov.ua

Side Chains and Linkers: For certain activities, such as anticancer effects, linkers like an NH-CO group at the second position or an aliphatic chain at the third position of the quinoxaline nucleus have been identified as essential for potency. mdpi.commdpi.com

Pharmacophore models have been developed for specific targets. For antitubercular activity against M. tuberculosis DprE1, a model featuring two hydrophobic groups and one hydrogen bond donor has been proposed for noncovalent inhibitors. mdpi.com

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the quinoxaline ring is a primary strategy for optimizing biological activity. The interplay between different functional groups, such as halogens and nitro groups, has been extensively studied.

Halogen vs. Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent that can significantly enhance biological activity compared to a halogen. Its high lipophilicity can improve cell membrane permeability, and its electronic effects can increase the potency of the compound. taylorandfrancis.com Studies on quinoxaline 1,4-dioxides revealed that introducing a CF₃ group significantly boosted anti-mycobacterial activity. nih.gov In some series, a CF₃ group at a specific position conferred higher inhibitory potency than various halogen substitutions. taylorandfrancis.com

Multiple Halogens: The introduction of multiple halogens often leads to increased biological potency. For example, 6,7-dichloroquinoxaline (B20963) derivatives have been shown to be highly potent cytotoxins. ipp.pt The combination of different halogens, such as in 7-chloro-6,8-difluoro-5-nitro-1,4-dihydroquinoxaline-2,3-dione, has been explored to fine-tune activity, in this case for glycine (B1666218)/NMDA receptor affinity. google.com

Nitro Substitution: The nitro (NO₂) group is a strong electron-withdrawing substituent whose impact is highly dependent on its position.

Enhancement of Activity: In the development of antitubercular agents, quinoxaline derivatives with a nitro group at the 6-position were generally found to be more active and possess a better safety profile than their 6-chloro substituted counterparts. researchgate.net The strong electron-withdrawing nature of the 6-nitro group can increase the electrophilicity of other substituents, thereby enhancing their reactivity and antibacterial effect. jst.go.jp

Reduction of Activity: Conversely, in the development of a specific class of antitumor agents based on 2-{4-[(2-quinoxalinyl)oxy]phenoxy}propionic acid, the introduction of a nitro group at either the 6- or 7-position rendered the compounds essentially inactive. mdpi.com This highlights the target-specific nature of substituent effects.

The combination of a chloro group and a nitro group, as seen in 6-Chloro-7-nitroquinoxaline, is a common strategy aimed at leveraging the electronic properties of both substituents to achieve desired biological activity. ontosight.ai

| Substituent Modification | Position(s) | Observed Impact on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|---|

| -Cl vs. -CF₃ | General | CF₃ group often increases lipophilicity and potency. | Antimicrobial, Anticancer | taylorandfrancis.comnih.gov |

| Multiple Halogens (e.g., 6,7-dichloro) | 6, 7 | Showed higher potency as cytotoxins compared to mono-halogenated derivatives. | Anticancer | ipp.pt |

| -NO₂ | 6 | Generally more active and safer than 6-chloro derivatives. | Antitubercular | researchgate.net |

| -NO₂ | 6 or 7 | Led to inactive compounds. | Antitumor (XK469 analogs) | mdpi.com |

| Halogen | 7 | Critical for activity; electron-donating groups at this position reduced potency. | Anti-leishmaniasis | mdpi.com |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique frequently used to predict the binding mode and affinity of quinoxaline derivatives to their protein targets. These studies provide critical insights that help rationalize observed SAR and guide the design of new analogs.

For instance, a quinoxaline-based derivative (Compound IV) was identified as a potent anticancer agent against prostate cancer (PC-3) cells, and molecular docking studies suggested it had a strong binding affinity for topoisomerase II, consistent with an apoptotic mechanism. tandfonline.com In another study, a series of diphenylquinoxaline-6-carbohydrazide hybrids were evaluated as α-glucosidase inhibitors. The docking scores for these compounds correlated well with their in vitro IC₅₀ values, with the most potent derivatives showing the best docking scores (e.g., -5.802 kcal/mol). Similarly, for novel acetylcholinesterase inhibitors based on a quinoxaline scaffold, docking studies were employed to understand the binding interactions within the enzyme's active site. nih.gov

| Compound Series | Biological Target | Docking Score Range / Key Finding | Reference |

|---|---|---|---|

| Quinoxaline-based derivative (Compound IV) | Topoisomerase II | Good binding affinity, consistent with observed anticancer activity. | tandfonline.com |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | -2.207 to -5.802 kcal/mol (Glide score), correlating with IC₅₀ values. | |

| Quinoxaline derivatives | Acetylcholinesterase (AChE) | Used to observe binding interactions and characteristics with AChE. | nih.gov |

| Benzopyrazine derivatives | Trypanosomal/Leishmanial enzymes | Validated in vitro activity against T. cruzi and L. mexicana targets. |

In Silico Models for Receptor Binding

Beyond single-ligand docking, more comprehensive in silico models like Quantitative Structure-Activity Relationship (QSAR) are employed to build predictive models for the biological activity of quinoxaline derivatives.

2D-QSAR: A 2D-QSAR model was successfully developed for a series of anticancer quinoxaline derivatives, which was then used to virtually screen and design five new potential inhibitors with enhanced predicted activity. mdpi.com

3D-QSAR: For a series of novel antitubercular quinoxalines, a 3D-QSAR study was performed. The resulting model showed good predictive capability and indicated that electrostatic and steric field descriptors were the most important factors in explaining the observed activity, with a preference for electronegative groups. dntb.gov.ua

These models are valuable for prioritizing synthetic targets and understanding the key physicochemical properties required for receptor binding and biological function. nih.gov Computational tools are also used to localize receptor binding sites on protein surfaces to guide docking and pharmacophore development.

Electronic Factors and their Influence on Activity

The electronic properties of substituents on the quinoxaline ring are a primary determinant of biological activity. The electron-deficient nature of the pyrazine (B50134) ring, further modulated by substituents on the benzene portion, dictates the molecule's reactivity and non-covalent interactions with biological targets.

The strong electron-withdrawing character of both the chloro and nitro groups in this compound significantly influences its properties. cymitquimica.com Generally, the presence of EWGs on the quinoxaline ring is associated with enhanced biological activity. rsc.org For example, in quinoxaline 1,4-dioxides, increasing the electron-withdrawing nature of the substituent at the 6(7)-position makes the compound more readily reduced, which can be essential for its mechanism of action. mdpi.com Studies have shown that the electrophilicity of functional groups, which is modulated by other substituents on the ring, plays a crucial role in the antimicrobial activity of quinoxaline derivatives. jst.go.jp QSAR studies have quantitatively confirmed that electrostatic factors, alongside steric properties, are key to explaining the activity of these compounds. dntb.gov.uabenthamdirect.com

Analytical and Characterization Methodologies in 6 Chloro 7 Nitroquinoxaline Research

Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of 6-chloro-7-nitroquinoxaline. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's framework and functional groups.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons on the quinoxaline (B1680401) ring provide definitive evidence for the substitution pattern. For instance, in related 7-nitroquinoxaline derivatives, protons on the quinoxaline core typically appear as singlets, doublets, and doublets of doublets in the aromatic region of the spectrum. nih.gov The specific pattern and coupling constants help to unambiguously assign the position of the nitro and chloro substituents.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their electronic environment. bhu.ac.in Quaternary carbons, such as those bearing the chloro and nitro groups and the bridgehead carbons, can also be identified.

Interactive Table: Representative NMR Data for Quinoxaline Derivatives This table shows typical chemical shifts for protons and carbons in substituted quinoxaline systems, providing a reference for the characterization of this compound.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H (Aromatic) | 7.5 - 9.5 | The exact position depends on the electronic effects of substituents. Protons adjacent to the nitro group are typically shifted downfield (higher ppm). nih.gov |

| ¹³C (Aromatic) | 120 - 155 | Carbons attached to nitrogen or electron-withdrawing groups like the nitro group appear at the lower end of the magnetic field. rsc.org |

| ¹³C (C-Cl) | Variable | The chemical shift is influenced by the overall electronic structure of the aromatic system. |

| ¹³C (C-NO₂) | Variable | The carbon bearing the nitro group is also significantly affected by the resonance and inductive effects within the ring. |

Data is generalized from typical quinoxaline structures. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups present in the molecule. For this compound, key absorption bands would confirm the presence of the nitro (NO₂) group, typically seen as strong asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching vibration, would also be expected. Analysis of IR spectra for various quinoxaline derivatives has shown characteristic ring-stretching bands in the 1620–1350 cm⁻¹ region. thieme-connect.de

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound (C₈H₄ClN₃O₂), the expected exact mass is 208.9992 g/mol . uva.nl This technique is crucial for confirming the successful synthesis of the target compound. uva.nl

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula (C₈H₄ClN₃O₂). A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. This method was used, for example, to confirm the composition of various amino-nitroquinoxaline derivatives synthesized from a dinitro-quinoxaline precursor. scielo.br

Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 45.97% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.93% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.96% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.10% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.31% |

| Total | 209.592 | 100.00% |

Chromatographic Techniques (e.g., HPLC, TLC)

Chromatographic methods are essential for monitoring reaction progress, isolating the target compound from reaction mixtures, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a synthesis. rsc.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the separation of starting materials, intermediates, and products can be visualized, often under UV light. nih.govrsc.org It is widely used in the synthesis of quinoxaline derivatives to check for the consumption of starting materials and the formation of new products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. clockss.org In the context of this compound, HPLC is used to determine the purity of the final product with high accuracy (often requiring ≥95% for further studies). nih.gov The technique can also be used for the preparative separation of isomers, which can be challenging to separate by other means. clockss.org Purity is typically determined by integrating the peak area of the compound in the chromatogram, detected by a UV-Vis detector set at a specific wavelength. scielo.br

X-ray Crystal Structure Analysis for Regioselectivity Confirmation

In the synthesis of substituted quinoxalines, the introduction of multiple substituents can lead to the formation of different regioisomers. For example, the nitration of a substituted quinoxaline can occur at multiple positions. While spectroscopic methods like NMR can often distinguish between isomers, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of structure.

This technique involves growing a suitable single crystal of the compound and analyzing how it diffracts X-rays. The resulting diffraction pattern is used to construct a three-dimensional model of the molecule, showing the precise spatial arrangement of atoms and bonds. This method has been explicitly used to confirm the regioselectivity of nitration in the synthesis of precursors to mono-substituted quinoxaline analogs, such as 2-chloro-7-nitroquinoxaline (B1364894) and 2-chloro-6-nitroquinoxaline, thereby validating the synthetic route. nih.gov The ability to obtain molecular dimensions and interbond angles provides incontrovertible evidence of the compound's regiochemistry. thieme-connect.demdpi.com

Digital Imaging and UV-Vis Spectroscopy for Quantitative Analysis of Derivatives

Beyond basic structural confirmation, modern analytical methods have been developed for the quantitative analysis of quinoxaline derivatives. A combination of UV-Visible (UV-Vis) spectroscopy and digital imaging has been successfully implemented for the characterization and quantification of newly synthesized amino-nitroquinoxaline dyes. scielo.bramanote.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is proportional to the concentration of the analyte in a solution. researchgate.net This technique was used to study the interaction of a 2,3-di-n-butylamino-6,7-dinitroquinoxaline derivative with anions in a solution. scielo.br

Furthermore, innovative approaches use digital imaging from common devices like desktop scanners to analyze compounds in solution (e.g., in 96-microwell plates) or adsorbed on TLC plates. scielo.brresearchgate.net The color intensity (e.g., RGB values) from the digital images can be correlated with the concentration of the dye, allowing for quantitative analysis. researchgate.net This combined approach has been used to predict the concentration of mixtures of different quinoxaline derivatives and to monitor the kinetics of reactions involving these compounds. scielo.brresearchgate.net

Future Directions and Research Perspectives for 6 Chloro 7 Nitroquinoxaline

Exploration of Novel Therapeutic Targets

The diverse biological activities reported for quinoxaline (B1680401) derivatives suggest that they interact with a wide range of biomolecules. Future research should systematically explore novel therapeutic targets for 6-Chloro-7-nitroquinoxaline analogs to uncover new therapeutic applications.

Initial studies have shown that various quinoxaline derivatives can act as inhibitors for several key enzymes and receptors implicated in human diseases. For instance, certain analogs have been identified as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a potential target for diseases like non-alcoholic steatohepatitis. nih.gov Others have demonstrated inhibitory activity against IκB Kinase beta (IKKβ), a validated target in KRAS-mutated pancreatic cancer. nih.gov Furthermore, the quinoxaline core is found in compounds that act as antagonists for excitatory amino acid receptors, including AMPA, kainate, and NMDA receptors, which are crucial in neurological functions and disorders. nih.govnih.govmdpi.com The potential for derivatives to act as topoisomerase II inhibitors also presents an avenue for anticancer research. researchgate.net

Future investigations should focus on screening this compound and its novel analogs against a broader panel of kinases, proteases, and receptors involved in pathophysiology. This could reveal unexpected activities and open up new lines of inquiry for conditions ranging from neurodegenerative diseases to metabolic disorders.

Table 1: Potential Therapeutic Targets for Quinoxaline Derivatives

| Target Class | Specific Target Example | Associated Disease Area | Reference(s) |

|---|---|---|---|

| Kinases | Apoptosis Signal-Regulating Kinase 1 (ASK1) | Non-alcoholic steatohepatitis, Fibrosis | nih.gov |

| Kinases | IκB Kinase beta (IKKβ) | Pancreatic Cancer, Inflammation | nih.gov |

| Receptors | NMDA/AMPA/Kainate Receptors | Neurological Disorders | nih.govmdpi.com |

| Enzymes | Topoisomerase II | Cancer | researchgate.net |

| Enzymes | Acetylcholinesterase | Alzheimer's Disease | mdpi.com |

Development of Advanced Synthetic Strategies for Complex Analogs

The creation of diverse and complex chemical libraries is fundamental to successful drug discovery. For this compound, future research must focus on developing more advanced, efficient, and versatile synthetic strategies to generate novel analogs for biological screening.

The conventional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netmdpi.com However, to create more sophisticated derivatives, modern synthetic methods are required. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to introduce alkyne substituents onto the quinoxaline core, providing a versatile handle for further functionalization. researchgate.netresearchgate.net

A significant challenge in this area is the regioselective synthesis of specific isomers. For example, the synthesis of 2-chloro-7-nitroquinoxaline (B1364894) can be achieved via the electrophilic nitration of 2-quinoxalinol under weakly acidic conditions, where the nitrogen at the 4-position directs nitration to the 7-position. nih.gov Conversely, using strongly acidic conditions can lead to nitration at the 6-position. nih.gov Mastering these selective reactions is crucial.

Future synthetic efforts should explore:

One-pot and multicomponent reactions to increase efficiency and reduce waste. mdpi.com

Catalyst systems , including nanoparticle-supported catalysts, that offer high yields under mild conditions. researchgate.net

Flow chemistry techniques for safer and more scalable synthesis of key intermediates.

Late-stage functionalization methods to diversify lead compounds rapidly.

These advanced strategies will enable the construction of complex analogs with precisely controlled substitutions, which is essential for detailed structure-activity relationship (SAR) studies. nih.gov

In-depth Mechanistic Studies of Biological Actions

While screening can identify biological activity, a deep understanding of the mechanism of action (MoA) at the molecular level is critical for optimizing lead compounds and predicting potential liabilities. Future research on this compound derivatives must include in-depth mechanistic studies to elucidate how they exert their biological effects.

Preliminary studies on related quinoxaline compounds have pointed to several potential mechanisms:

Enzyme Inhibition: Analogs can inhibit key signaling enzymes, such as IKKβ, by reducing their phosphorylation state. nih.gov

Receptor Antagonism: Certain quinoxaline-2,3-diones are known to act on the glycine (B1666218) binding site of the NMDA receptor, thereby modulating its activity. nih.gov

DNA Intercalation: The planar structure of the quinoxaline ring allows some derivatives to intercalate into bacterial DNA, disrupting replication and leading to cell death.

Disruption of Protein-RNA Interactions: Quinoxaline analogs have been shown to disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA, which is essential for the virus's ability to evade the host immune system. nih.gov